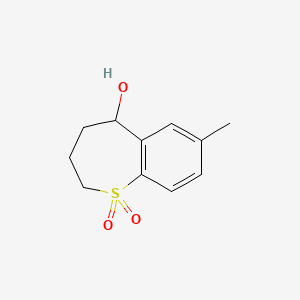

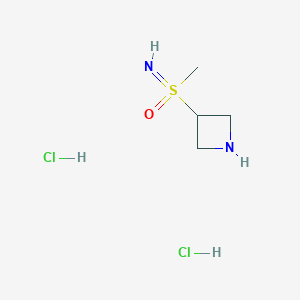

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide” is a chemical compound with the molecular formula C11H14O3S . It has an average mass of 226.292 Da and a monoisotopic mass of 226.066360 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C11H14O3S, average mass 226.292 Da, and monoisotopic mass 226.066360 Da . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promise in the field of oncology, particularly in the design and synthesis of novel anti-cancer agents. Studies have indicated that derivatives of tetrahydro-1-benzothiepin exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with an increase in antiproliferative activity, suggesting the potential of these compounds in cancer treatment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to evaluate the binding stabilities between tetrahydro-1-benzothiepin derivatives and their receptors . This application is crucial in understanding the interaction at the molecular level, which can lead to the development of more effective drugs with higher binding affinities and specificities.

Design and Synthesis of Medicinal Scaffolds

The core structure of tetrahydro-1-benzothiepin is a versatile scaffold for the design and synthesis of various medicinal compounds. It has been used to create derivatives that demonstrate a range of biological activities, which can be further explored for therapeutic applications .

Antimicrobial and Antiviral Properties

Compounds based on the tetrahydro-1-benzothiepin scaffold have been reported to exhibit antimicrobial and antiviral properties. This makes them valuable candidates for the development of new treatments against infectious diseases .

Modulation of Ion Channels

The derivatives of tetrahydro-1-benzothiepin have been investigated as potential KATP channel activators and AMPA receptor modulators . These applications are significant in the context of neurological disorders and diabetes, where modulation of ion channels plays a key role in disease management.

Antihypertensive and Antidiabetic Effects

The benzothiadiazine-1,1-dioxide ring, which is related to the tetrahydro-1-benzothiepin structure, has been associated with antihypertensive and antidiabetic effects. This suggests that derivatives of tetrahydro-1-benzothiepin may also hold potential in the treatment of cardiovascular and metabolic diseases .

Direcciones Futuras

A structurally similar compound, (4R,5R)-1-[[4-[[4-[3,3-dibutyl-7-(dimethylamino)-2,3,4,5- tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]methyl]phenyl]methyl]-4-aza-1-azoniabicyclo[2.2.2]octane chloride, has been granted orphan designation for the treatment of progressive familial intrahepatic cholestasis . This suggests that “7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide” and related compounds may have potential therapeutic applications in the future.

Propiedades

IUPAC Name |

7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCOEMGBKEFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)

![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)